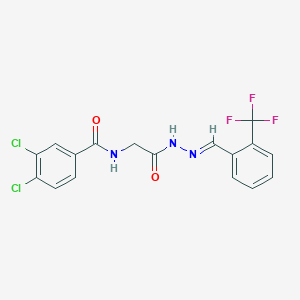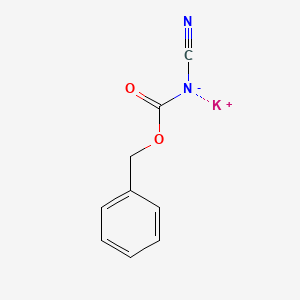
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide is a chemical compound with the molecular formula C17H12Cl2F3N3O2 and a molecular weight of 418.205 g/mol . This compound is known for its unique structure, which includes dichlorobenzene and trifluoromethylbenzylidene groups, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2-(trifluoromethyl)benzylidene)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide can be compared with other similar compounds, such as:
N-(3,4-DI-CL-PH)-2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ACETAMIDE: This compound has a similar structure but differs in the presence of an acetyl group instead of an ethyl group.
N-(2,5-DI-CL-PH)-2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ACETAMIDE: This compound has chlorine atoms at different positions on the benzene ring.
Propriétés
Numéro CAS |
769146-90-9 |
|---|---|
Formule moléculaire |
C17H12Cl2F3N3O2 |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C17H12Cl2F3N3O2/c18-13-6-5-10(7-14(13)19)16(27)23-9-15(26)25-24-8-11-3-1-2-4-12(11)17(20,21)22/h1-8H,9H2,(H,23,27)(H,25,26)/b24-8+ |
Clé InChI |
BDEAJAOPWMBFIR-KTZMUZOWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)



![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)



![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)
![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)
